

Technical Guide: 6-Fluoroquinolin-2-amine (CAS 791626-57-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoroquinolin-2-amine

Cat. No.: B1339043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure in numerous biologically active compounds. The presence of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and applications of **6-Fluoroquinolin-2-amine**.

Physicochemical Properties

A summary of the available quantitative data for **6-Fluoroquinolin-2-amine** is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **6-Fluoroquinolin-2-amine**

Property	Value	Source
CAS Number	791626-57-8	N/A
Molecular Formula	C ₉ H ₇ FN ₂	[1]
Molecular Weight	162.16 g/mol	[1]
Melting Point	141-148 °C	[1]
Boiling Point	335.8 °C at 760 mmHg	[1]
Density	1.315 g/cm ³	[1]
pKa (Predicted)	5.96 ± 0.43	[1]
Flash Point	156.9 °C	[1]

Spectral Data

As of the latest information available, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **6-Fluoroquinolin-2-amine** has not been found in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase for thorough characterization.

Experimental Protocols

6-Fluoroquinolin-2-amine is a key intermediate in the synthesis of more complex molecules. Below are generalized experimental protocols for its synthesis and its application in the synthesis of a known bioactive compound.

Synthesis of 6-Fluoroquinolin-2-amine

A potential synthetic route to **6-Fluoroquinolin-2-amine** involves the deacetylation of N-(6-fluoroquinolin-2-yl)acetamide.[\[1\]](#)

Reaction:

- Starting Material: N-(6-fluoroquinolin-2-yl)acetamide
- Reagents: Hydrazine hydrate

- Solvent: Ethanol
- Conditions: Inert atmosphere

Methodology:

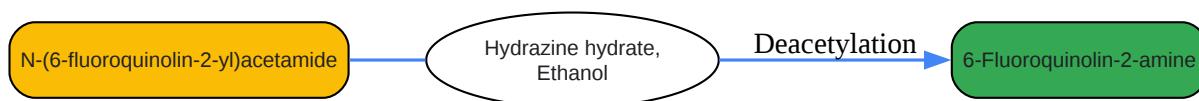
- To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol, add hydrazine hydrate.
- The reaction mixture is typically heated under reflux in an inert atmosphere.
- Reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure and purification of the residue by crystallization or column chromatography.

Note: This is a generalized protocol based on available information. For a detailed procedure, it is highly recommended to consult the full text of the cited literature (DOI: 10.1021/acs.orglett.1c01484).

Application in the Synthesis of the Histone Deacetylase (HDAC) Inhibitor CHR-3996

6-Fluoroquinolin-2-amine is a precursor to 6-fluoroquinoline-2-carbaldehyde, which is then used in the synthesis of the potent and selective Class I HDAC inhibitor, CHR-3996.[\[2\]](#)

Multi-step Synthesis Overview:


- Diazotization and Sandmeyer-type Reaction: **6-Fluoroquinolin-2-amine** is converted to the corresponding diazonium salt, which is then transformed into 2-cyano-6-fluoroquinoline.
- Reduction: The cyano group is reduced to an aldehyde to yield 6-fluoroquinoline-2-carbaldehyde.
- Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine intermediate to form the core structure of CHR-3996.

- Final Synthetic Steps: Subsequent steps involve coupling with the pyrimidine moiety and final deprotection to yield CHR-3996.

Note: This is a simplified overview. The detailed experimental procedures can be found in the medicinal chemistry literature describing the discovery of CHR-3996 (e.g., *J. Med. Chem.* 2010, 53, 24, 8663–8678).

Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving **6-Fluoroquinolin-2-amine**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Fluoroquinolin-2-amine**.

[Click to download full resolution via product page](#)

Caption: Role in CHR-3996 Synthesis.

Safety Information

While a comprehensive Safety Data Sheet (SDS) for **6-Fluoroquinolin-2-amine** was not readily available, related compounds such as 6-Fluoroquinolin-2(1H)-one are classified as harmful if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[3] It is prudent to handle **6-Fluoroquinolin-2-amine** with similar precautions.

General Handling Precautions:

- Work in a well-ventilated area, preferably a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

6-Fluoroquinolin-2-amine is a valuable and versatile building block in the synthesis of complex organic molecules, most notably demonstrated by its role in the development of the HDAC inhibitor CHR-3996. While detailed public data on its spectral and safety profiles are limited, its synthetic utility is evident. Further research and publication of its fundamental chemical data would be of great benefit to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 6-Fluoroquinolin-2-amine (CAS 791626-57-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339043#6-fluoroquinolin-2-amine-cas-number-791626-57-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com